molecular formula C18H23N3O5 B15141697 Frovatriptan-d3 (succinate)

Frovatriptan-d3 (succinate)

Cat. No.: B15141697
M. Wt: 364.4 g/mol
InChI Key: WHTHWNUUXINXHN-AXHFJGNISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Frovatriptan-d3 succinate is a deuterium-labeled analog of Frovatriptan succinate, a selective 5-HT1B/1D receptor agonist approved for acute migraine treatment . The deuterium substitution occurs at the methylamino group (trideuteriomethylamino), as indicated by its IUPAC name: butanedioic acid;6-(trideuteriomethylamino)-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide;hydrate . This modification aims to alter pharmacokinetic properties, such as metabolic stability and half-life, while retaining pharmacological activity . Key attributes include:

  • Molecular Formula: C14D3H14N3O · C4H6O4 · H2O
  • Molecular Weight: 382.426 g/mol .
  • Purity: >98% (clinical grade) .
  • Storage: -20°C in anhydrous form .

Its parent compound, Frovatriptan, exhibits high affinity for 5-HT1B (pK50 = 8.2) and 5-HT1D receptors, mediating cranial vasoconstriction and migraine relief .

Properties

Molecular Formula

C18H23N3O5

Molecular Weight

364.4 g/mol

IUPAC Name

butanedioic acid;(6R)-6-(trideuteriomethylamino)-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide

InChI

InChI=1S/C14H17N3O.C4H6O4/c1-16-9-3-5-13-11(7-9)10-6-8(14(15)18)2-4-12(10)17-13;5-3(6)1-2-4(7)8/h2,4,6,9,16-17H,3,5,7H2,1H3,(H2,15,18);1-2H2,(H,5,6)(H,7,8)/t9-;/m1./s1/i1D3;

InChI Key

WHTHWNUUXINXHN-AXHFJGNISA-N

Isomeric SMILES

[2H]C([2H])([2H])N[C@@H]1CCC2=C(C1)C3=C(N2)C=CC(=C3)C(=O)N.C(CC(=O)O)C(=O)O

Canonical SMILES

CNC1CCC2=C(C1)C3=C(N2)C=CC(=C3)C(=O)N.C(CC(=O)O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of frovatriptan-d3 (succinate) involves several steps, starting from the reaction of 4-cyanophenylhydrazine hydrochloride with 4-benzyloxycyclohexanone in acetic acid to form 3-benzyloxy-6-cyano-1,2,3,4-tetrahydrocarbazole. This intermediate undergoes hydrolysis with sodium hydroxide to yield 3-hydroxy-6-cyano-1,2,3,4-tetrahydrocarbazole, which is then treated with tosyl chloride in the presence of pyridine to form the corresponding tosylated tetrahydrocarbazole. The tosyl group is removed by treatment with methylamine in a sealed tube at 100°C to yield 3-methylamino-6-cyano-1,2,3,4-tetrahydrocarbazole .

Industrial Production Methods

Industrial production of frovatriptan-d3 (succinate) follows similar synthetic routes but is optimized for large-scale production. This includes the use of efficient chiral resolution processes to obtain optically pure R-enantiomer of frovatriptan .

Chemical Reactions Analysis

Types of Reactions

Frovatriptan-d3 (succinate) undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride.

    Substitution Reagents: Tosyl chloride, methylamine.

Major Products

The major products formed from these reactions include various intermediates like 3-benzyloxy-6-cyano-1,2,3,4-tetrahydrocarbazole and 3-methylamino-6-cyano-1,2,3,4-tetrahydrocarbazole .

Scientific Research Applications

Frovatriptan-d3 (succinate) has several scientific research applications:

Mechanism of Action

Frovatriptan-d3 (succinate) exerts its effects by binding with high affinity to 5-HT1B and 5-HT1D receptors. This binding leads to the vasoconstriction of extracerebral, intracranial arteries, thereby inhibiting the excessive dilation of these vessels, which is believed to cause migraines. The presence of deuterium may enhance the stability and duration of the drug’s action .

Comparison with Similar Compounds

Research Findings and Clinical Relevance

  • Efficacy: Clinical trials note Frovatriptan’s prolonged duration of action, with 48% of patients experiencing sustained pain relief at 24 hours vs. 33% for Sumatriptan .
  • Safety: Frovatriptan-d3’s reduced metabolic liability may lower risks of hepatotoxicity compared to non-deuterated triptans .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.